![molecular formula C13H8N4 B2529711 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile CAS No. 946386-98-7](/img/structure/B2529711.png)
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile is a chemical compound with the molecular formula C13H8N4 It is known for its unique structure, which includes a quinoline moiety linked to a propanedinitrile group via an amino-methylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile typically involves the reaction of quinoline derivatives with malononitrile under specific conditions. One common method includes:
Starting Materials: Quinoline-8-amine and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The quinoline-8-amine is reacted with malononitrile in the presence of the base, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinoline derivatives.
科学研究应用
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile groups can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline-8-amine: A precursor in the synthesis of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile.
Malononitrile: Another precursor used in the synthesis.
Quinoline N-oxide: An oxidation product of quinoline derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of quinoline and nitrile groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-[(quinolin-8-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-7-10(8-15)9-17-12-5-1-3-11-4-2-6-16-13(11)12/h1-6,9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPAGKROOOCMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=C(C#N)C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)
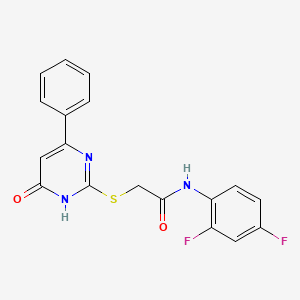
![5-bromo-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2529633.png)
![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
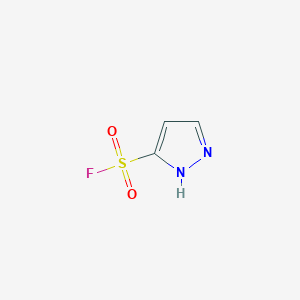
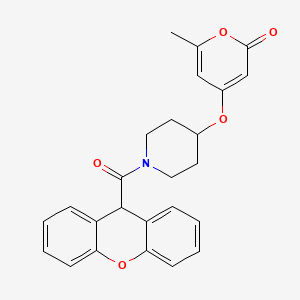
![11-(2-Methoxypyridine-3-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2529639.png)
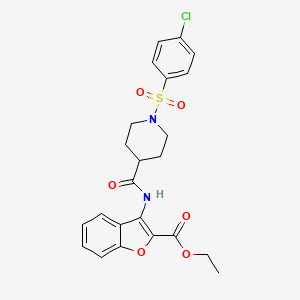
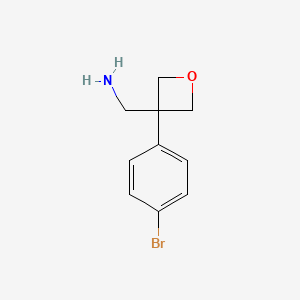
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
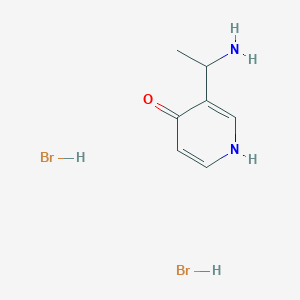
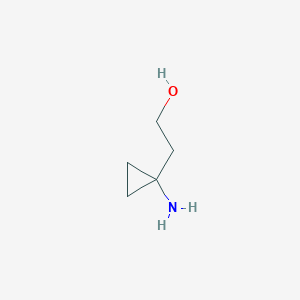
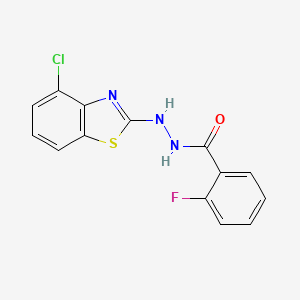
![2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2529650.png)
